The compound can be synthesized through various methods involving triazole derivatives. Sources for its synthesis typically include azides and alkynes in the presence of catalysts such as copper salts, which facilitate the formation of the triazole ring through cycloaddition reactions.
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is classified as:
The synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride can be achieved through several methods. A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of triazole compounds under mild conditions with high yields.
The molecular structure of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride features a methyl group attached to the triazole ring at position 1 and an amine group at position 4. The hydrochloride form indicates the presence of a chloride ion associated with the amine.
The compound participates in various chemical reactions typical of triazoles:
For example, nucleophilic substitution can be performed using halogenated compounds to introduce various functional groups onto the triazole structure.
The mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The triazole ring often participates in hydrogen bonding and π-stacking interactions with biological macromolecules.
Research indicates that triazole derivatives can inhibit specific enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
The systematic IUPAC name for this compound is 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride, precisely defining the molecular architecture: a 1,2,3-triazole ring methylated at the first nitrogen position with an amino group at the fourth carbon, presented as its hydrochloride salt. This nomenclature differentiates it from critical isomeric forms that exhibit substantially different chemical and biological behaviors. Positional isomers include 1-methyl-1H-1,2,3-triazol-5-amine (amine at C5) and regioisomeric 1,2,4-triazole derivatives like 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride (PubChem CID: CBR00751), which features adjacent nitrogen atoms in the five-membered ring system [8]. The 1,2,3-triazole versus 1,2,4-triazole distinction profoundly impacts hydrogen bonding capacity, dipole moments, and molecular recognition patterns. Ring-chain tautomerism is precluded due to the quaternary nitrogen methylation, but prototropic tautomerism involving the triazole ring persists, potentially influencing electronic distribution and biological interactions.
Table 1: Isomeric Differentiation of Triazole Derivatives
Compound Name | Molecular Formula | Ring Type | Substituent Position | Distinctive Feature |
---|---|---|---|---|
1-Methyl-1H-1,2,3-triazol-4-amine | C₃H₆N₄ | 1,2,3-Triazole | N1-methyl, C4-amine | Non-adjacent nitrogens |
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride | C₃H₆ClN₄ | 1,2,4-Triazole | N1-methyl, C3-amine | Adjacent nitrogens |
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride | C₉H₁₀ClFN₄ | 1,2,3-Triazole | N1-aryl, C4-amine | Extended aromatic system |
X-ray crystallographic analyses of related triazole derivatives reveal a nearly planar five-membered ring structure with bond lengths indicative of electron delocalization characteristic of aromatic systems. The C4-N4 bond (amine functionality) displays partial double-bond character due to resonance contributions from the triazole ring, reducing basicity compared to typical alkyl amines. Tautomeric equilibria primarily manifest as annular prototropy, where the proton can migrate between N2 and N3 positions, though computational studies indicate a modest energy barrier favoring the 1H-1,2,3-triazol-4-amine tautomer. The hydrochloride salt formation protonates the exocyclic amine (pKa ~5-6), generating a cationic species balanced by chloride, which significantly enhances aqueous solubility and crystallinity. Substituent effects influence dipole moments, with C4-amino substitution creating a strong dipole (~5D) perpendicular to the ring plane [2].
Table 2: Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₃H₇ClN₄ | - |
Molecular Weight | 134.57 g/mol | - |
Appearance | White to brown solid | Visual observation |
Melting Point | >240°C (decomposition) | Capillary method |
Density | 1.433 ± 0.06 g/cm³ | 20°C, 760 Torr |
Solubility | High in water, moderate in ethanol | Qualitative assessment |
Storage Conditions | Room temperature | Standard laboratory environment |
The synthetic accessibility of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) propelled 1-methyl-1H-1,2,3-triazol-4-amine into pharmaceutical prominence. This compound emerged as a privileged scaffold due to its balanced physicochemical properties—moderate logP (~0.5), aqueous solubility (enhanced by hydrochloride salt formation), and metabolic stability. Early structure-activity relationship (SAR) studies demonstrated that the C4-amino group serves as a versatile handle for derivatization, enabling the generation of structurally diverse libraries. The methyl group at N1 prevents undesired N2 protonation, maintaining ring aromaticity across physiological pH ranges. These properties facilitated its incorporation into lead compounds targeting infectious diseases, with particular emphasis on antifungal and antibacterial applications exploiting triazole-metal coordination capabilities [2] .
Significant breakthroughs emerged when researchers functionalized the exocyclic amine to create CNS-active compounds. Derivatives like (2R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride (VCID: VC4844603) demonstrated potent agonist activity at GPR88, an orphan G protein-coupled receptor implicated in neuropsychiatric disorders. The triazole core facilitated optimal blood-brain barrier penetration while the amine provided critical ionic interaction with aspartate residues in the receptor binding pocket. Similarly, 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride derivatives showed enhanced binding affinity for dopaminergic receptors, underscoring the scaffold's versatility in neuropharmacology [10].
The discovery of 1-methyl-1H-1,2,3-triazol-4-amine as a critical building block for epigenetic modulators represents a landmark advancement in oncology drug discovery. Incorporating this scaffold into triazole-fused pyrimidine derivatives yielded highly potent, reversible inhibitors of histone lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in acute myeloid leukemia (AML) and other malignancies. The triazole-amine moiety engages in crucial hydrogen bonding interactions within the flavin adenine dinucleotide (FAD) binding pocket of LSD1, while the extended planar system intercalates into the nucleosome binding domain. Compound optimization focused on C4-amine derivatization demonstrated that introducing hydrophobic substituents dramatically enhanced inhibitory potency and selectivity [3].
Parallel research identified triazole-amine analogs as disruptors of disruptor of telomeric silencing 1-like (DOT1L), a histone H3 lysine 79 methyltransferase. Non-nucleoside inhibitors featuring the 1-methyl-1,2,3-triazol-4-amine scaffold competitively inhibit S-adenosylmethionine (SAM) binding, with optimized compounds achieving submicromolar IC₅₀ values. The protonatable amine mimics the sulfonium ion interactions of SAM, while the triazole ring provides π-stacking with aromatic residues in the cofactor binding site. These inhibitors demonstrated remarkable selectivity against other methyltransferases due to DOT1L's unique binding pocket topology. The synergistic inhibition of LSD1 and DOT1L by triazole-amine derivatives represents a promising epigenetic therapy approach for MLL-rearranged leukemias, with several candidates advancing to preclinical evaluation [6].
Table 3: Epigenetic Targets of Triazole-Amine Derivatives
Epigenetic Target | Biological Function | Triazole Derivative Activity | Therapeutic Application |
---|---|---|---|
LSD1/KDM1A (Histone lysine-specific demethylase 1) | H3K4/9 demethylation | Reversible inhibition (IC₅₀ = 0.1-1 μM) | Acute myeloid leukemia |
DOT1L (Disruptor of telomeric silencing 1-like) | H3K79 methylation | SAM-competitive inhibition (IC₅₀ = 1 μM) | MLL-rearranged leukemia |
BRD4 (Bromodomain-containing protein 4) | Recognition of acetylated histones | Disruption of protein-protein interactions | Solid tumors, inflammation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: